molecular formula C19H22N2O3S2 B6536461 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide CAS No. 1040658-62-5

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide

Cat. No.: B6536461
CAS No.: 1040658-62-5
M. Wt: 390.5 g/mol
InChI Key: ZRDHVFZCJVJEEF-UHFFFAOYSA-N
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Description

“N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide” is a complex organic compound that contains a thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S . The structure of “this compound” would be a complex arrangement of these basic structures.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide binds to transition metals through coordination chemistry, forming a complex with the metal. It has been shown to bind to proteins, and this binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs. However, the exact biochemical and physiological effects of this compound are not yet known.

Advantages and Limitations for Lab Experiments

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its ability to form complexes with transition metals makes it a useful ligand for coordination chemistry. However, it is not yet known what the exact biochemical and physiological effects of this compound are, and this limits its potential applications in drug design.

Future Directions

For research on N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide include further investigation into its potential in drug design. Further research into the biochemical and physiological effects of this compound could lead to the development of novel drugs. Additionally, further research into the coordination chemistry of this compound could lead to the development of new catalysts and ligands for organic synthesis. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it binds to proteins.

Synthesis Methods

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide is synthesized through a reaction of thiophene-2-carbonyl with cyclohexanesulfonamide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide, and a base such as triethylamine is added to catalyze the reaction. The reaction is quenched with an acid such as hydrochloric acid, and the resulting product is purified by recrystallization.

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide has been studied as a potential ligand for coordination chemistry. It has been shown to form complexes with transition metals such as cobalt, nickel, and copper, and can be used to synthesize a variety of coordination compounds. This compound has also been studied for its potential in drug design, as it has been shown to bind to certain proteins and has been used to develop novel drugs.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(18-7-4-12-25-18)21-11-10-14-8-9-15(13-17(14)21)20-26(23,24)16-5-2-1-3-6-16/h4,7-9,12-13,16,20H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDHVFZCJVJEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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